3,3,4,4,4-Pentafluorobutane-1-sulfonamide
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Overview
Description
3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a chemical compound with the molecular formula C4H6F5NO2S. It is characterized by the presence of five fluorine atoms attached to a butane backbone, along with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide typically involves the reaction of 3,3,4,4,4-pentafluorobutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure the efficient and safe production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,3,4,4,4-Pentafluorobutane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity and stability, affecting its overall activity .
Comparison with Similar Compounds
- 3,3,4,4,4-Pentafluorobutane-1-amine
- 3,3,4,4,4-Pentafluorobutane-1-thiol
- 3,3,4,4,4-Pentafluorobutane-1-ol
Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonamide stands out due to its unique combination of a sulfonamide group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEBYJVDVXBTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036932 |
Source
|
Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29765-92-2 |
Source
|
Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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